molecular formula C7H5Cl2N3 B13900855 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine

4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine

Cat. No.: B13900855
M. Wt: 202.04 g/mol
InChI Key: LONNTONSQMIZLH-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of chlorine atoms at positions 4 and 6, along with a methyl group at position 2, makes this compound unique and of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine structure . Another method involves the treatment of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods used to synthesize pyrazolopyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazolopyridines, while coupling reactions can result in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming hydrogen bonds and other interactions that stabilize the enzyme-inhibitor complex . This inhibition can lead to alterations in cellular processes and pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine is unique due to the presence of chlorine atoms at positions 4 and 6, which can significantly influence its chemical reactivity and biological activity. The methyl group at position 2 also contributes to its distinct properties compared to other pyrazolopyridines .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

4,6-dichloro-2-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H5Cl2N3/c1-12-3-4-5(8)2-6(9)10-7(4)11-12/h2-3H,1H3

InChI Key

LONNTONSQMIZLH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=NC2=N1)Cl)Cl

Origin of Product

United States

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